molecular formula C12H17N B1422668 2-Methyl-4-(2-methylphenyl)pyrrolidine CAS No. 1333969-03-1

2-Methyl-4-(2-methylphenyl)pyrrolidine

Cat. No.: B1422668
CAS No.: 1333969-03-1
M. Wt: 175.27 g/mol
InChI Key: TZDTZINRPCSMRZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(2-methylphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives are known to interact with enzymes such as proline dehydrogenase and pyrrolidine-5-carboxylate reductase, which are involved in the proline metabolism pathway . These interactions can influence the catalytic activity of these enzymes, thereby affecting the overall metabolic flux.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . Additionally, these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity . For instance, pyrrolidine derivatives have been shown to inhibit the activity of certain proteases, which are enzymes involved in protein degradation. This inhibition can result in the accumulation of specific proteins, thereby affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products can have different biological activities compared to the parent compound, thereby affecting the overall outcome of experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and analgesic activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the proline metabolism pathway. It interacts with enzymes such as proline dehydrogenase and pyrrolidine-5-carboxylate reductase, which are responsible for the conversion of proline to pyrroline-5-carboxylate and vice versa . These interactions can affect the levels of metabolites in the pathway, thereby influencing metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, pyrrolidine derivatives can be transported across cell membranes by amino acid transporters . Once inside the cell, these compounds can bind to intracellular proteins, affecting their localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . The localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments.

Preparation Methods

The synthesis of 2-Methyl-4-(2-methylphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . For instance, the reaction of 2-methylphenylacetonitrile with an appropriate amine under specific conditions can lead to the formation of the desired pyrrolidine derivative. Industrial production methods may involve continuous flow processing, which allows for reactions at elevated temperatures and superheating of solvents .

Chemical Reactions Analysis

2-Methyl-4-(2-methylphenyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of different derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-4-(2-methylphenyl)pyrrolidine has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of novel biologically active compounds . In biology and medicine, pyrrolidine derivatives have been studied for their potential as anticancer, antiviral, and anti-inflammatory agents . Additionally, this compound may find applications in the pharmaceutical industry as a building block for drug development.

Comparison with Similar Compounds

2-Methyl-4-(2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones These compounds share the pyrrolidine core structure but differ in their substituents and biological activities

Properties

IUPAC Name

2-methyl-4-(2-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-5-3-4-6-12(9)11-7-10(2)13-8-11/h3-6,10-11,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDTZINRPCSMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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